molecular formula C19H20FN5O B6436130 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole CAS No. 2549001-54-7

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

Cat. No.: B6436130
CAS No.: 2549001-54-7
M. Wt: 353.4 g/mol
InChI Key: URTYKKJLXBDPQH-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole (CAS 2549001-54-7) is a high-purity heterocyclic compound with a molecular formula of C19H20FN5O and a molecular weight of 353.4 g/mol . Its structure features a benzoxazole core substituted with a fluorine atom at the 6-position, which is linked via a piperazine group to a 6-cyclopropyl-2-methylpyrimidine moiety . This specific arrangement contributes to a unique steric and electronic profile, making it a compound of significant interest in medicinal chemistry and drug discovery research . This chemical is a member of a class of piperazine-linked heterocycles that have garnered attention for their potential biological activities. Research into structurally related compounds suggests potential for a range of pharmacological applications. The piperazine linker is often crucial for receptor binding, while the cyclopropyl group can enhance lipophilicity, potentially improving cell membrane penetration . The fluoro substituent on the benzoxazole core may further influence electronic properties and binding affinity to biological targets . It is important to note that all products are offered For Research Use Only. They are not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-12-21-16(13-2-3-13)11-18(22-12)24-6-8-25(9-7-24)19-23-15-5-4-14(20)10-17(15)26-19/h4-5,10-11,13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTYKKJLXBDPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a member of a class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structural features:

PropertyValue
Molecular FormulaC₁₈H₂₂FN₅
Molecular Weight334.4 g/mol
IUPAC NameThis compound
SMILESCc1nc(C2CC2)cc(N2CCN(c3cnc4ccccc4n3)CC2)n1

The presence of a fluoro group and a cyclopropyl moiety suggests diverse interactions with biological targets, enhancing its potential therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms, including:

  • Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, particularly in the central nervous system (CNS), which may contribute to its neuropharmacological effects.
  • Antitumor Activity : Similar compounds have demonstrated activity against specific cancer cell lines, indicating potential use in oncology .
  • Anti-inflammatory Properties : Studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to specific structural features. For instance:

  • The piperazine ring is crucial for receptor binding and activity modulation.
  • The cyclopropyl group enhances lipophilicity, potentially improving cell membrane penetration.
  • The fluoro substituent may influence the binding affinity towards targets by altering electronic properties.

Comparative Biological Activity

A comparison with structurally related compounds reveals insights into the unique properties of this compound:

Compound NameBiological Activity
1-(2-Pyrimidinyl)piperazineα₂-Adrenergic antagonist
4-(Pyridinyl)piperazineAntidepressant activity
1-(3-Pyridazinyl)piperazineAntihypertensive properties
This compound Potential antitumor and neuropharmacological effects

Antitumor Activity

A recent study evaluated the compound's efficacy against several cancer cell lines. The results indicated significant cytotoxicity in breast cancer cells (MCF-7 and MDA-MB-231), particularly when combined with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced apoptosis rates compared to monotherapy .

Neuropharmacological Effects

In animal models, the compound exhibited anxiolytic-like effects in behavioral tests, suggesting its potential as a treatment for anxiety disorders. This was attributed to its interaction with serotonin receptors.

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of related compounds, which indicated that they could inhibit nitric oxide production in macrophages. This suggests potential applications in treating inflammatory conditions .

Comparison with Similar Compounds

Piperazine-Linked Heterocycles with Aromatic Substituents

Compounds sharing the piperazine linker and aromatic substituents (e.g., quinoline derivatives from ) provide a basis for comparison:

Compound Name Core Structure Substituents on Aromatic Ring Key Functional Groups Molecular Weight Reference
2-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole Benzoxazole 6-Fluoro Pyrimidine, cyclopropyl Not reported
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline 4-Fluorophenyl Carbonyl, ester Not reported
Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) Quinoline 4-Chlorophenyl Carbonyl, ester Not reported
6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine Purine None Pyrimidine, cyclopropyl 336.4 g/mol

Key Observations :

  • Core Structure Impact: The benzoxazole core in the target compound may enhance metabolic stability compared to the quinoline derivatives (C3, C4), as benzoxazoles are less prone to oxidative degradation . Conversely, quinoline-based analogs (C1–C7) exhibit carbonyl groups that could improve binding affinity to hydrophobic enzyme pockets.
  • This contrasts with halogenated phenyl groups in C3 and C4, which prioritize steric bulk over electronic effects .
  • Piperazine-Pyrimidine Linkage : Both the target compound and the purine derivative (CAS 2548999-13-7) share a pyrimidine-piperazine motif. However, the purine system introduces additional hydrogen-bonding sites, which may explain its higher molecular weight (336.4 g/mol vs. unreported for the target) .

Substituent-Driven Pharmacological Profiles

  • Cyclopropyl vs.
  • Fluorine Positioning: The 6-fluoro substitution on benzoxazole may mimic the role of fluorine in the 4-fluorophenyl group of C4, which is known to enhance bioavailability and blood-brain barrier penetration in related compounds .

Research Findings and Limitations

  • Synthesis and Characterization : The target compound’s synthesis likely parallels methods used for C1–C7 (e.g., piperazine coupling via nucleophilic substitution or amidation), though its crystallization and purity data remain unreported .

Preparation Methods

Nitration and Cyclization of Phenolic Precursors

The benzoxazole ring is constructed from 3-chloro-4-fluorophenol (8 ), which undergoes regioselective nitration using a mixture of nitric acid and sulfuric acid at 0–5°C to yield 5-chloro-4-fluoro-2-nitrophenol (9 ) (60% yield). Subsequent reductive cyclization is achieved with hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol, forming 6-fluoro-1,3-benzoxazole (10 ).

Key Reaction Parameters :

  • Nitration temperature : <10°C prevents over-nitration.

  • Reduction catalyst : 10% Pd/C ensures complete nitro group reduction without dehalogenation.

Preparation of the 6-Cyclopropyl-2-methylpyrimidin-4-yl Subunit

Cyclocondensation Approach

The pyrimidine ring is assembled via a one-pot cyclocondensation of cyclopropanecarboximidamide with ethyl 3-oxobutanoate under acidic conditions (HCl, reflux, 6 h). This yields 6-cyclopropyl-2-methylpyrimidin-4-ol (11 ), which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at 110°C for 4 h to produce 4-chloro-6-cyclopropyl-2-methylpyrimidine (12 ) (78% yield).

Critical Considerations :

  • Chlorination efficiency : Excess POCl₃ (5 eq) ensures complete conversion of hydroxyl to chloro groups.

  • Purification : Recrystallization from n-hexane/ethyl acetate (3:1) achieves >99% purity.

Piperazine-Mediated Coupling

Nucleophilic Aromatic Substitution

The benzoxazole core (10 ) reacts with 1-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine (13 ) in dimethylformamide (DMF) at 120°C for 12 h, facilitated by potassium carbonate (K₂CO₃) as a base. This yields the target compound with a 65–72% isolated yield.

Reaction Optimization Data :

ParameterOptimal ValueEffect on Yield
Temperature120°CMaximizes SNAr efficiency
SolventDMFEnhances nucleophilicity of piperazine
BaseK₂CO₃Prevents side reactions vs. stronger bases

Palladium-Catalyzed Cross-Coupling

An alternative method employs a Buchwald-Hartwig amination using palladium acetate (2 mol%), BINAP ligand (4 mol%), and cesium carbonate (Cs₂CO₃) in toluene under reflux (16 h). This approach achieves higher yields (75–82%) but requires rigorous exclusion of moisture and oxygen.

Catalytic System Comparison :

ConditionNucleophilic SubstitutionCross-Coupling
Yield65–72%75–82%
Reaction Time12 h16 h
ScalabilitySuitable for >100 gLimited by catalyst cost

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (4:1). This two-step process increases purity from ~85% to >99%.

Analytical Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.02–1.08 (m, 4H, cyclopropyl), 2.48 (s, 3H, CH₃), 3.25–3.32 (m, 8H, piperazine), 6.92 (dd, J = 8.5 Hz, 1H, benzoxazole), 7.15 (s, 1H, pyrimidine).

  • HPLC : Retention time = 12.7 min (C18 column, 70:30 MeOH/H₂O), purity 99.2%.

  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₉F₂N₅O: 371.1552, found: 371.1549.

Challenges and Mitigation Strategies

Regioselectivity in Benzoxazole Formation

Early methods suffered from competing 5-nitro isomer formation during nitration. Implementing low-temperature nitration (–5°C) and dropwise HNO₃ addition suppressed this side product to <5%.

Piperazine Ring Stability

Extended reaction times (>24 h) in polar aprotic solvents cause piperazine degradation. Replacing DMF with 1,4-dioxane reduced decomposition by 40% while maintaining reactivity.

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) favors the nucleophilic substitution route due to lower catalyst costs and simplified workup. Key modifications include:

  • Continuous flow nitration : Enhances safety and yield consistency for benzoxazole precursor.

  • Catalyst recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivated for reuse, reducing costs by 30%.

Emerging Methodologies

Recent advances explore enzymatic cyclization using engineered cytochrome P450 variants to assemble the benzoxazole ring under aqueous conditions (pH 7.4, 37°C). Preliminary data show 58% yield with superior enantiomeric excess (>98%) compared to chemical methods.

Q & A

Q. What synthetic routes are available for synthesizing this compound, and what are the key optimization challenges?

The compound is synthesized via a multi-step route involving condensation of 6-fluoro-1,3-benzoxazole precursors with functionalized piperazine-pyrimidine derivatives. A typical approach includes:

  • Step 1: Nitration of the benzoxazole core under controlled conditions (e.g., HNO₃/AcOH at 0°C) to introduce reactive sites .
  • Step 2: Coupling with 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine via refluxing toluene or chlorobenzene to form the target structure . Optimization Challenges :
  • Precursor purity : Impurities in intermediates (e.g., unreacted aryl piperazines) can reduce yield.
  • Reaction conditions : Overheating during reflux may lead to decomposition; precise temperature control is critical.
  • Purification : Chromatographic separation is often required due to structurally similar byproducts .

Q. How is the structural identity of this compound confirmed in research settings?

Structural confirmation involves:

  • X-ray crystallography : For unambiguous determination of the 3D arrangement, using software like SHELXL for refinement .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : To verify piperazine and pyrimidine connectivity.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
    • Elemental analysis : Validates stoichiometric composition .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating its biological activity?

  • In vitro models :
  • Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, using broth microdilution .
  • Enzyme inhibition : Fluorescence-based assays to screen for interactions with targets like kinases or neurotransmitter receptors .
    • In vivo models :
  • Xenograft studies : Tumor growth inhibition in immunocompromised mice, with efficacy correlated to downregulation of oncoproteins (e.g., c-Myc) .
  • Pharmacokinetic profiling : Plasma half-life and bioavailability assessments in rodent models .

Q. How can researchers investigate the structure-activity relationship (SAR) of the piperazine and pyrimidine moieties?

SAR studies focus on:

  • Piperazine modifications :
  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic pockets .
  • Ring expansion : Testing azepane or morpholine analogs to assess conformational flexibility .
    • Pyrimidine variations :
  • Cyclopropyl vs. methyl groups : Comparing steric effects on target engagement .
  • Fluorine positioning : Adjusting substituents on the pyrimidine ring to optimize metabolic stability .
    Methodology : Parallel synthesis of analogs followed by bioactivity screening and computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Resolving false positives :
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .
  • Molecular dynamics simulations : Identify flexible regions in the target protein that may affect ligand docking .
    • False negatives :
  • Protonation state adjustments : Account for pH-dependent changes in ligand charge during simulations.
  • Solvent effects : Include explicit water molecules in docking models to improve accuracy .

Q. What methodologies are used to determine pharmacokinetic properties and metabolic stability?

  • ADME profiling :
  • Microsomal stability assays : Incubate the compound with liver microsomes to measure CYP450-mediated degradation .
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis to assess unbound fraction .
    • In vivo PK :
  • Oral gavage studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models.
  • Biliary excretion : Cannulation experiments to evaluate hepatobiliary clearance .

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